molecular formula C18H14N2O5S B2689642 3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate CAS No. 299953-18-7

3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate

Cat. No.: B2689642
CAS No.: 299953-18-7
M. Wt: 370.38
InChI Key: IICPIKPWKDWEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate is a hybrid heterocyclic compound combining a coumarin (2H-chromen-2-one) core with a methyl-substituted benzimidazole moiety. The methanesulfonate ester group at the 7-position enhances its solubility and stability, making it a candidate for pharmaceutical and materials science applications. This compound shares structural similarities with other benzimidazole-coumarin derivatives, which are often explored for their biological activity, including antimicrobial, anticancer, and fluorescence properties .

Properties

IUPAC Name

[3-(1-methylbenzimidazol-2-yl)-2-oxochromen-7-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c1-20-15-6-4-3-5-14(15)19-17(20)13-9-11-7-8-12(25-26(2,22)23)10-16(11)24-18(13)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICPIKPWKDWEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC4=C(C=C(C=C4)OS(=O)(=O)C)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate typically involves multi-step reactions. One common approach is the condensation of 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde with 7-hydroxy-2H-chromen-2-one in the presence of a suitable base, followed by sulfonation with methanesulfonyl chloride. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methanesulfonate Group

The methanesulfonate (mesyl) group at position 7 serves as a leaving group, enabling nucleophilic displacement reactions under mild conditions.

Example Reaction Pathway

ReagentConditionsProductYieldSource
Primary aminesEtOH, TEA, reflux, 6–8 h3-(1-Methyl-1H-benzimidazol-2-yl)-7-aminocoumarin derivatives55–75%
Secondary aminesK₂CO₃, TBAHSO₄, CH₃CN7-(Dialkylamino)-3-(1-methyl-1H-benzimidazol-2-yl)coumarins60–80%
ThiophenolDMF, rt, 12 h7-(Phenylthio)-3-(1-methyl-1H-benzimidazol-2-yl)coumarin68%

Mechanistic Insight
The methanesulfonate group undergoes Sₙ2 displacement due to its strong electron-withdrawing nature, facilitating attack by nucleophiles (amines, thiols) in polar aprotic solvents. Triethylamine (TEA) or K₂CO₃ acts as a base to deprotonate the nucleophile, while tetrabutylammonium hydrogen sulfate (TBAHSO₄) enhances reaction rates via phase-transfer catalysis .

Functionalization of the Benzimidazole Moiety

The 1-methylbenzimidazole group participates in electrophilic substitutions and coordination chemistry.

Coumarin Ring Reactivity

The lactone ring and conjugated π-system of coumarin enable additional transformations:

Hydrolysis

Under acidic or basic conditions, the lactone ring opens reversibly. For example:

Coumarin lactone+NaOHSodium coumarate(pH > 10)\text{Coumarin lactone} + \text{NaOH} \rightarrow \text{Sodium coumarate} \quad (\text{pH > 10})

Photochemical Reactions

UV irradiation (λ = 365 nm) induces [2+2] cycloaddition with alkenes, forming coumarin-alkene dimers. This reactivity is retained in the methanesulfonate derivative due to the intact coumarin chromophore .

Stability and Storage

  • Thermal Stability : Decomposes above 250°C (DSC data for analogs ).

  • Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation.

  • Solubility : Soluble in DMSO, DMF, and acetonitrile; sparingly soluble in water (<0.1 mg/mL) .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of benzimidazole, including compounds similar to 3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate, exhibit significant anticancer properties. For instance, Mannich bases derived from benzimidazole have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (SK-LU-1) cell lines .

Case Study:
In a study evaluating a series of benzimidazole derivatives, compounds with similar structural features demonstrated IC50 values lower than 2 μg/mL against MCF-7 cells, highlighting their potential as anticancer agents .

Antimicrobial Properties

Compounds containing the benzimidazole moiety have been reported to possess antimicrobial activity. The methanesulfonate derivative may enhance solubility and bioavailability, which are crucial for effective antimicrobial action.

Case Study:
Research has shown that benzimidazole derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting that modifications to the structure could yield potent new treatments for tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like this compound. Modifications to the chromenone or benzimidazole rings can significantly affect biological activity.

Modification Effect on Activity
Substitution on the benzimidazole ringEnhances anticancer potency
Alteration of the methanesulfonate groupImproves solubility and bioavailability

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety can bind to DNA and proteins, inhibiting their function, while the coumarin unit can generate reactive oxygen species (ROS) under certain conditions, leading to cell damage and apoptosis. The compound’s sulfonate group enhances its solubility and cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key Analogs :

3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate (): Structural Difference: Methanesulfonate (mesyl) group replaced by acetate. Synthesis: Likely synthesized via similar coupling reactions, as seen in benzimidazole intermediates (e.g., compound 3 in ).

3-(1H-Benzo[d]imidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one (): Structural Difference: Diethylamino substituent at the 7-position instead of methanesulfonate; lacks the methyl group on the benzimidazole. Impact: The diethylamino group introduces strong electron-donating effects, enhancing fluorescence properties. This compound is marketed as a fluorescent dye precursor .

3-(1H-Benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one (): Structural Difference: Hydroxy group at the 7-position and ethyl substituent at the 6-position. Ethyl substitution may enhance hydrophobic interactions .

Table 1: Comparative Structural and Physical Properties
Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties
Target Compound (Methanesulfonate) Mesyl (7) C₁₉H₁₅N₂O₅S 383.39 g/mol High polarity, stability
Acetate Analog () Acetate (7) C₁₉H₁₅N₂O₄ 347.34 g/mol Lipophilic, esterase-sensitive
Diethylamino Derivative () Diethylamino (7) C₁₉H₁₈N₃O₂ 320.37 g/mol Fluorescent, electron-rich
Hydroxy-Ethyl Derivative () Hydroxy (7), Ethyl (6) C₁₈H₁₄N₂O₃ 306.32 g/mol H-bond donor, hydrophobic interactions
Reactivity of Methanesulfonate Group :

The mesyl group is a superior leaving group compared to acetate, enabling nucleophilic displacement reactions (e.g., substitution with amines or thiols). This property is critical in prodrug design or further functionalization .

Biological Activity

3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H15N2O5SC_{17}H_{15}N_2O_5S and a molecular weight of approximately 367.37 g/mol. The structure features a benzimidazole moiety linked to a chromenone scaffold, which is known for various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including:

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of the benzimidazole and chromenone structures have demonstrated IC50 values in the micromolar range against MCF-7 breast cancer cells and U87 glioblastoma cells .
  • Antimicrobial Properties :
    • The compound's structural features suggest potential antimicrobial activity. Related compounds have shown efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 4 μg/mL to 500 μg/mL .
  • Anti-inflammatory Effects :
    • The chromenone framework is associated with anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes. Similar compounds have shown COX-2 inhibition percentages exceeding 85% at specific concentrations .
  • Antiviral Activity :
    • Benzimidazole derivatives have been noted for their antiviral effects, particularly against viruses like HIV and dengue virus. In vitro studies indicate that certain analogs exhibit low micromolar EC50 values against these viruses .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Cytotoxicity : The compound may induce apoptosis in cancer cells via mitochondrial pathways, as evidenced by flow cytometry studies showing increased apoptotic markers in treated cell lines .
  • Enzyme Inhibition : The ability to inhibit key enzymes involved in inflammation and cell proliferation suggests that the compound may act as a competitive inhibitor or modulator of these pathways .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 / MICReference
Compound AAnticancer25.72 ± 3.95 μM
Compound BAntimicrobial4 μg/mL (S. aureus)
Compound CAnti-inflammatoryCOX-2 Inhibition: 85% at 10 μM
Compound DAntiviralEC50: 1.85 μM (YFV)

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted on a series of benzimidazole derivatives revealed that modifications at specific positions significantly enhanced their anticancer properties. The lead compound showed an IC50 value of approximately 25 μM against MCF cell lines, demonstrating promising therapeutic potential .
  • Case Study on Antimicrobial Efficacy :
    Research into the antimicrobial activity of related compounds indicated strong efficacy against Mycobacterium tuberculosis, with MIC values as low as 0.625 μg/mL for some derivatives, highlighting the potential for developing new treatments for resistant strains .

Q & A

Q. What are the standard synthetic protocols for preparing 3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate and its derivatives?

The synthesis typically involves multi-step reactions starting with cyanoacetamide intermediates. For example, 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide (a precursor) is synthesized by refluxing 4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-amine with (3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile in dry toluene . Subsequent reactions with phenyl isothiocyanate or hydrazonyl chlorides yield thiadiazole or pyrazole derivatives. Key steps include:

  • Reagent selection : Active methylene reagents (e.g., malononitrile) and sulfur for thiophene derivatives .
  • Conditions : Reflux in 1,4-dioxane or DMF for 4–6 hours, followed by recrystallization from ethanol/DMF .
  • Yield optimization : Adjusting molar ratios (1:1) and using catalysts like triethylamine improves yields (52–83%) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Spectroscopic methods :

  • IR spectroscopy : Identifies functional groups (e.g., NH at 3215–3362 cm⁻¹, CN at 2206–2218 cm⁻¹, CO at 1653–1658 cm⁻¹) .
  • 1H NMR : Confirms structural motifs (e.g., methylene protons at δ4.12 ppm, aromatic protons at δ7.35–8.12 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z = 402 for C21H18N6OS) validate molecular formulas .

Q. Crystallographic methods :

  • SHELX suite : Used for small-molecule refinement. SHELXL refines high-resolution data, while SHELXS/SHELXD solve structures via direct methods .
  • ORTEP-III : Generates thermal ellipsoid plots for visualizing molecular geometry .

Advanced Research Questions

Q. How can researchers design experiments to explore the reactivity of this compound with active methylene reagents?

Experimental design :

  • Reagent pairing : Combine the compound with malononitrile or ethyl cyanoacetate in 1,4-dioxane under reflux to form thiophene derivatives (e.g., polysubstituted thiophenes) .
  • Kinetic studies : Monitor reaction progress via TLC or HPLC to optimize time (e.g., 5 hours for thiophene synthesis) .
  • Mechanistic probes : Use isotopic labeling (e.g., ¹³C) to track cyclization pathways during thiadiazole formation .

Q. Data contradiction analysis :

  • Inconsistent yields : If yields drop below 50%, check reagent purity or moisture sensitivity. For example, anhydrous DMF is critical for enaminonitrile intermediates .

Q. What computational methods are employed to predict the biological activity or electronic properties of derivatives?

In silico approaches :

  • Docking studies : Use AutoDock Vina to model interactions with targets like EGFR tyrosine kinase (e.g., derivatives with IC50 < 1 µM) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior, especially for catalytic applications (e.g., CO2 photoreduction) .

Q. Validation :

  • SAR analysis : Compare computational predictions with in vitro assays (e.g., antimicrobial or anticancer activity) to refine models .

Q. How can crystallographic data resolve ambiguities in structural assignments for derivatives?

Case study :

  • Twinned crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twinning .
  • Disorder modeling : Apply PART and ISOR instructions in SHELXL to model disordered methanesulfonate groups .

Q. Validation :

  • R-factor convergence : Ensure R1 < 0.05 and wR2 < 0.10 for high-confidence structures .

Q. How do researchers address contradictions in spectral data during structural elucidation?

Example :

  • NH vs. SH signals : If 1H NMR shows unexpected peaks at δ13.84 ppm (SH), verify via IR (S-H stretch at 2550–2600 cm⁻¹) and compare with tautomeric forms .
  • Mass spec anomalies : For unexpected m/z values, perform HRMS or isotopic pattern analysis to rule out adducts or impurities .

Methodological Tables

Q. Table 1. Key Reaction Conditions and Yields

Derivative TypeReagentsSolventTime (h)Yield (%)Reference
Thiadiazole (9a)Hydrazonyl chloridesEthanol453
Thiophene (18a)Malononitrile + S₈1,4-Dioxane572
Pyran (22a)Benzaldehyde + NaHDMF652

Q. Table 2. Spectral Benchmarks for Structural Confirmation

Functional GroupIR (cm⁻¹)1H NMR (δ, ppm)Mass Spec (m/z)
Cyano (CN)2206–2218402 (M⁺)
Carbonyl (CO)1653–1658
Methylene (CH₂)4.12 (s)
Aromatic (Ar-H)7.35–8.12 (m)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.